molecular formula C11H12N4O2 B3140796 isopropyl 6-(1H-1,2,4-triazol-1-yl)nicotinate CAS No. 478042-66-9

isopropyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Cat. No.: B3140796
CAS No.: 478042-66-9
M. Wt: 232.24 g/mol
InChI Key: FMIDZSVPIZBWKB-UHFFFAOYSA-N
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Description

Isopropyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a chemical compound with the molecular formula C11H12N4O2 It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is substituted with a 1H-1,2,4-triazol-1-yl group, and the carboxyl group is esterified with isopropyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 6-(1H-1,2,4-triazol-1-yl)nicotinate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 6-(1H-1,2,4-triazol-1-yl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the triazole ring to its dihydro or tetrahydro forms.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, introducing different substituents at the nitrogen atoms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Isopropyl 6-(1H-1,2,4-triazol-1-yl)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of isopropyl 6-(1H-1,2,4-triazol-1-yl)nicotinate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can result in the modulation of various biological pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 6-(1H-1,2,3-triazol-1-yl)nicotinate: Similar structure but with a 1,2,3-triazole ring instead of a 1,2,4-triazole ring.

    Isopropyl 6-(1H-1,2,4-triazol-1-yl)benzoate: Similar structure but with a benzoic acid moiety instead of a nicotinic acid moiety.

    Isopropyl 6-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylate: Similar structure but with a pyridine-3-carboxylate moiety.

Uniqueness

Isopropyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is unique due to its specific substitution pattern and the presence of both a triazole ring and a nicotinate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

propan-2-yl 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-8(2)17-11(16)9-3-4-10(13-5-9)15-7-12-6-14-15/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIDZSVPIZBWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CN=C(C=C1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801180996
Record name 1-Methylethyl 6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801180996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478042-66-9
Record name 1-Methylethyl 6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478042-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl 6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801180996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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